molecular formula C10H17N3O2S B3139886 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide CAS No. 477858-48-3

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide

Cat. No.: B3139886
CAS No.: 477858-48-3
M. Wt: 243.33 g/mol
InChI Key: FZCWFZUKCJENPR-UHFFFAOYSA-N
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Description

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is a heterocyclic compound that features both an imidazole ring and a thiazinane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 3-chloropropylamine.

    Formation of the Thiazinane Ring: The thiazinane ring is formed by reacting the intermediate with a suitable thiol, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be further oxidized to introduce additional sulfone groups.

    Reduction: The sulfone group can be reduced to a sulfide under suitable conditions.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional sulfone groups, while reduction can yield sulfides.

Scientific Research Applications

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with imidazole or sulfone groups.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active sites, while the sulfone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Thiazine: A compound with a similar thiazinane ring but without the sulfone group.

    Sulfone-containing Compounds: Compounds like sulfonamides that also contain sulfone groups.

Uniqueness

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is unique due to the combination of the imidazole and thiazinane rings with a sulfone group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Biological Activity

4-(3-Imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 243.33 g/mol .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Gram-positive bacteria1-4 μg/mLStrong
Gram-negative bacteria>100 μg/mLWeak
Multidrug-resistant strains4 μg/mLModerate

The compound demonstrated strong antibacterial activity against Gram-positive bacteria and moderate activity against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is suggested that the compound may disrupt bacterial cell wall integrity and interfere with membrane functions. This disruption can lead to increased permeability and eventual cell lysis .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both standard and resistant bacterial strains. It was found to be non-cytotoxic to human liver cells (HepG2) at concentrations up to 100 μM .

Study 2: Synergistic Effects with Other Antimicrobials

Another research highlighted the synergistic effects of combining this compound with established antibiotics. The combination therapy showed enhanced efficacy against resistant strains compared to monotherapy, suggesting a potential strategy for overcoming antibiotic resistance .

Properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c14-16(15)8-6-12(7-9-16)3-1-4-13-5-2-11-10-13/h2,5,10H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCWFZUKCJENPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186084
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477858-48-3
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477858-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-[3-(1H-imidazol-1-yl)propyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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